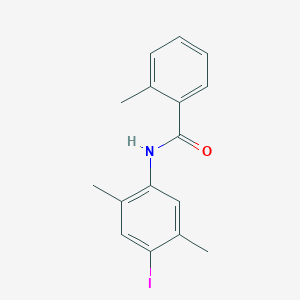![molecular formula C19H23N3O4S B244656 N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-3-methoxy-benzamide](/img/structure/B244656.png)
N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-3-methoxy-benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-3-methoxy-benzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a selective inhibitor of spleen tyrosine kinase (SYK), which is an important mediator of B-cell receptor signaling. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
作用机制
N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-3-methoxy-benzamide selectively inhibits SYK, which is a key mediator of B-cell receptor signaling. This pathway is important for the survival and proliferation of cancer cells, particularly those of hematological origin. By inhibiting SYK, N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-3-methoxy-benzamide disrupts B-cell receptor signaling and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-3-methoxy-benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in preclinical models and has shown efficacy in reducing tumor growth in vivo. In addition, N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-3-methoxy-benzamide has been shown to have minimal off-target effects, which is important for the development of cancer therapies.
实验室实验的优点和局限性
One of the main advantages of N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-3-methoxy-benzamide is its selectivity for SYK, which reduces the risk of off-target effects and toxicity. In addition, N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-3-methoxy-benzamide has shown synergy with other cancer therapies, which could potentially improve treatment outcomes. However, one limitation of N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-3-methoxy-benzamide is that it is still in the early stages of clinical development, and its safety and efficacy in humans have not yet been fully established.
未来方向
There are several potential future directions for the development of N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-3-methoxy-benzamide as a cancer therapy. One possibility is to explore its use in combination with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway. Another direction is to investigate its potential as a treatment for autoimmune diseases, such as rheumatoid arthritis and lupus, which are also mediated by SYK signaling. Finally, further research is needed to optimize the dosing and administration of N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-3-methoxy-benzamide in clinical trials, in order to maximize its therapeutic potential.
合成方法
The synthesis of N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-3-methoxy-benzamide involves several steps, starting with the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(4-aminophenyl)-4-(4-methylsulfonylpiperazin-1-yl)benzamide in the presence of a base to form N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-3-methoxy-benzamide.
科学研究应用
N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-3-methoxy-benzamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit B-cell receptor signaling and induce apoptosis in cancer cells. In addition, N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-3-methoxy-benzamide has demonstrated synergy with other cancer therapies, such as chemotherapy and immunotherapy.
属性
分子式 |
C19H23N3O4S |
|---|---|
分子量 |
389.5 g/mol |
IUPAC 名称 |
3-methoxy-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H23N3O4S/c1-26-18-5-3-4-15(14-18)19(23)20-16-6-8-17(9-7-16)21-10-12-22(13-11-21)27(2,24)25/h3-9,14H,10-13H2,1-2H3,(H,20,23) |
InChI 键 |
CUGYVHPHDMBZCH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C |
规范 SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244577.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244578.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244579.png)
![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244580.png)


![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244586.png)
![N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244588.png)
![N-(3-(3-chlorobenzamido)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B244590.png)
![N-[4-(diethylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide](/img/structure/B244593.png)

![N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244596.png)